

4-[3-(trifluoromethyl)phenyl]aniline CAS number and safety data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-[3-(Trifluoromethyl)phenyl]aniline

Cat. No.: B1635858

[Get Quote](#)

An In-Depth Technical Guide to 4-[3-(Trifluoromethyl)phenyl]aniline

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound **4-[3-(trifluoromethyl)phenyl]aniline**. It delves into its core characteristics, synthesis, safety protocols, and its strategic importance in medicinal chemistry.

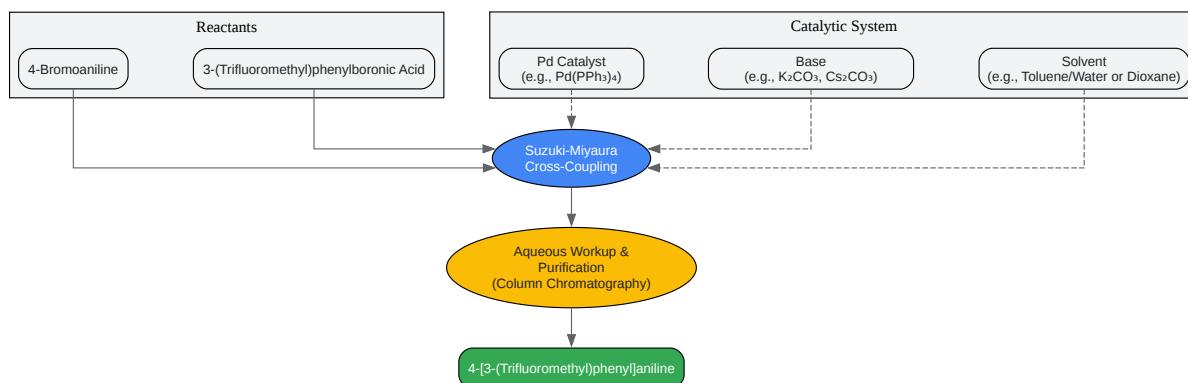
Introduction: The Strategic Value of a Fluorinated Aniline

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance critical pharmacokinetic and pharmacodynamic properties.^[1] Its high electronegativity and lipophilicity can improve metabolic stability, binding affinity, and bioavailability.^{[1][2]}

4-[3-(Trifluoromethyl)phenyl]aniline is a biaryl amine that represents a key building block in this domain. It combines the versatile reactivity of an aniline moiety with the property-enhancing effects of a trifluoromethyl-substituted phenyl ring. This structure is a common motif in a range of targeted therapeutics, particularly kinase inhibitors, where the aniline can serve as a crucial hydrogen bond donor and the biaryl system can occupy hydrophobic pockets of an active site. This guide provides an in-depth examination of this high-value compound.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, experimental reproducibility, and safety. The primary identifiers and key physicochemical properties for **4-[3-(trifluoromethyl)phenyl]aniline** are summarized below.


Identifier	Value	Source
Primary Name	4-[3-(Trifluoromethyl)phenyl]aniline	-
Synonym(s)	2-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine	[3]
CAS Number	641570-82-3	[3]
Molecular Formula	C ₁₃ H ₁₀ F ₃ N	[3]
Molecular Weight	237.22 g/mol	[3]
Appearance	Typically a solid (powder/crystalline)	Inferred
Solubility	Insoluble in water, soluble in organic solvents	[4]

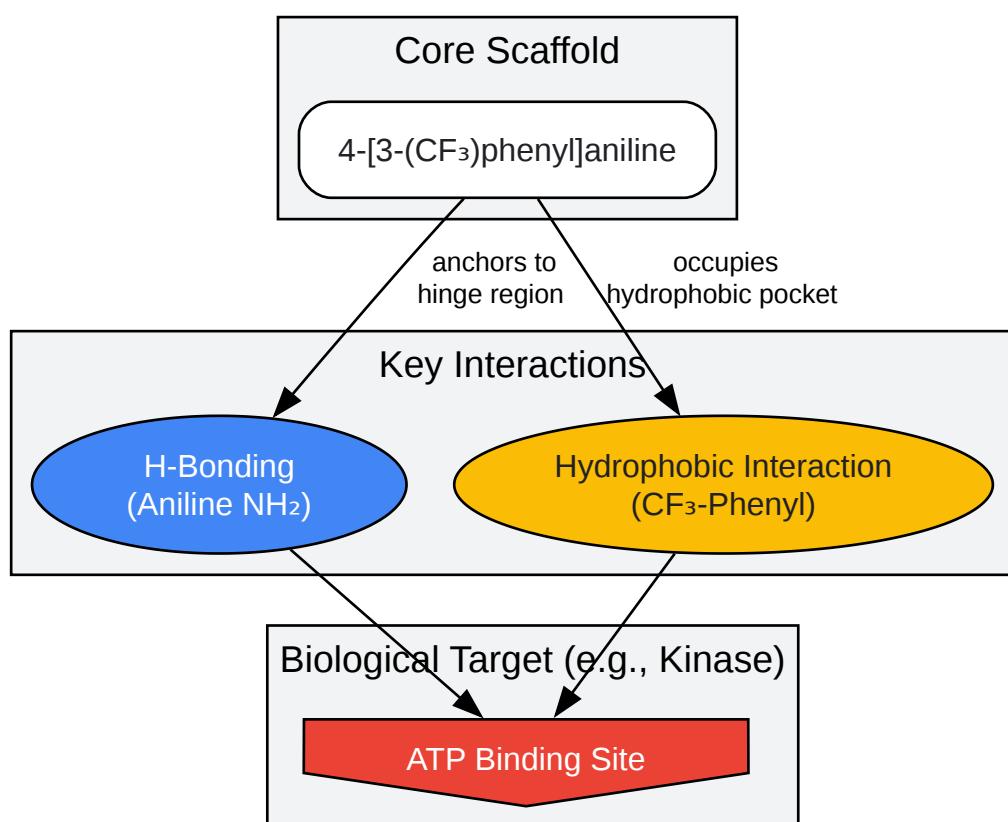
Synthesis Pathway: A Mechanistic Approach

The synthesis of biaryl compounds like **4-[3-(trifluoromethyl)phenyl]aniline** is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a preferred method due to its mild reaction conditions and tolerance of a wide range of functional groups.

The logical choice for this synthesis involves coupling a boronic acid derivative with a halogenated aniline. This approach is often superior to the alternative (coupling an aniline-derived boronic acid with a halogenated trifluoromethylbenzene) because aniline boronic acids can be prone to instability and self-coupling.

A representative synthesis workflow is outlined below.

[Click to download full resolution via product page](#)


Caption: Suzuki-Miyaura synthesis of the target compound.

Applications in Drug Discovery and Development

The trifluoromethyl-substituted phenylaniline scaffold is a privileged structure in medicinal chemistry. Its utility is grounded in its ability to form key interactions with biological targets and its favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

- **Kinase Inhibitors:** Many FDA-approved kinase inhibitors, such as Sorafenib, utilize a substituted biaryl amine core.^{[5][6]} The aniline nitrogen can act as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket, a critical anchoring interaction. The trifluoromethylphenyl moiety can then extend into a hydrophobic pocket, with the -CF₃ group enhancing binding affinity and metabolic stability.^[7]

- Scaffold for Library Synthesis: The compound serves as a versatile starting material. The aniline group can be readily derivatized via acylation, sulfonylation, or reductive amination to explore structure-activity relationships (SAR) and optimize lead compounds.
- Modulation of Physicochemical Properties: The $-CF_3$ group is a powerful tool for fine-tuning molecular properties. It is a strong electron-withdrawing group, which lowers the pK_a of the aniline nitrogen, potentially reducing off-target effects related to basicity. Its lipophilicity aids in cell membrane permeability.[8]

[Click to download full resolution via product page](#)

Caption: Role of the scaffold in kinase inhibition.

Safety, Handling, and Storage

Disclaimer: No specific Safety Data Sheet (SDS) for CAS number 641570-82-3 was found in the initial search. The following information is based on data for structurally similar

trifluoromethyl- and fluoro-substituted anilines.[9][10][11][12] Users must consult the specific SDS provided by the supplier before handling this compound.

Anilines are a class of compounds that often exhibit toxicity, and fluorinated analogues are no exception. Appropriate engineering controls and personal protective equipment are mandatory.

Safety Aspect	Guideline
GHS Hazard Statements	Likely to be classified as: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335). [11]
Precautionary Statements	Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Wear protective gloves/protective clothing/eye protection/face protection (P280). [10] [12]
First-Aid Measures	Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor. [9] [12]
Handling	Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid generation of dust. Keep away from heat, sparks, and open flames.
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. [10] [11]
Personal Protective Equipment (PPE)	NIOSH-approved respirator, chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat. [10]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for the synthesis of **4-[3-(trifluoromethyl)phenyl]aniline**.

Objective: To synthesize **4-[3-(trifluoromethyl)phenyl]aniline** from 4-bromoaniline and 3-(trifluoromethyl)phenylboronic acid.

Materials:

- 4-Bromoaniline (1.0 equiv.)
- 3-(Trifluoromethyl)phenylboronic acid (1.2 equiv.)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.03 equiv.)
- Potassium Carbonate (K_2CO_3) (2.5 equiv.)
- Toluene (solvent)
- Deionized Water
- Saturated Sodium Bicarbonate solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ethyl Acetate (for extraction and chromatography)
- Hexanes (for chromatography)

Procedure:

- **Reactor Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoaniline (1.0 equiv.), 3-(trifluoromethyl)phenylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).
 - **Causality:** Using an excess of the boronic acid ensures the complete consumption of the more valuable bromo-aniline. Potassium carbonate is the base required to activate the

boronic acid in the catalytic cycle.

- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation of the Pd(0) catalyst.
- Solvent and Catalyst Addition: Add toluene and water (e.g., in a 4:1 ratio by volume) to the flask. Bubble the inert gas through the solvent mixture for 15-20 minutes to degas it. Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
 - Causality: The two-phase solvent system is typical for Suzuki couplings. Degassing removes dissolved oxygen which can deactivate the palladium catalyst.
- Reaction: Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromoaniline starting material is consumed (typically 4-12 hours).
- Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
 - Causality: The washes remove the inorganic base, salts, and any remaining water-soluble impurities.
- Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure **4-[3-(trifluoromethyl)phenyl]aniline**.

Conclusion

4-[3-(Trifluoromethyl)phenyl]aniline is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined structure provides a robust platform for developing targeted therapeutics, leveraging the proven benefits of the trifluoromethyl group to enhance pharmacological profiles. Understanding its synthesis, properties, and safe handling

procedures, as detailed in this guide, is essential for any research program aiming to utilize this valuable molecular building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. chembk.com [chembk.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jelsciences.com [jelsciences.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-[3-(trifluoromethyl)phenyl]aniline CAS number and safety data]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1635858#4-3-trifluoromethyl-phenyl-aniline-cas-number-and-safety-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com